3,3-difluorocyclobutane-1-carboxamide

Physicochemical Properties Medicinal Chemistry ADME

Select this compound for its unique gem-difluoro substitution, which blocks oxidative metabolism and lowers LogP (0.3) versus the carboxylic acid analog (0.9), improving solubility without introducing a negative charge. The 3,3-difluoro motif rigidifies the cyclobutane ring and precisely orients the carboxamide pharmacophore via altered puckering geometry, unlike non-fluorinated or mono-fluorinated analogs. Validated in advanced GPCR programs with a reported IC50 of 58.8 nM against the human Vasopressin V2 receptor, this building block reduces lead optimization risk with concrete structure-activity precedent.

Molecular Formula C5H7F2NO
Molecular Weight 135.114
CAS No. 86770-82-3
Cat. No. B2362611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-difluorocyclobutane-1-carboxamide
CAS86770-82-3
Molecular FormulaC5H7F2NO
Molecular Weight135.114
Structural Identifiers
SMILESC1C(CC1(F)F)C(=O)N
InChIInChI=1S/C5H7F2NO/c6-5(7)1-3(2-5)4(8)9/h3H,1-2H2,(H2,8,9)
InChIKeyVGWXCRGEZCMEJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3,3-Difluorocyclobutane-1-carboxamide (CAS 86770-82-3): Procurement & Selection Guide for the gem-Difluorocyclobutane Carboxamide Building Block


3,3-Difluorocyclobutane-1-carboxamide (CAS 86770-82-3) is a small-molecule fluorinated building block with the molecular formula C5H7F2NO and a molecular weight of 135.11 g/mol [1]. The compound features a cyclobutane ring with two fluorine atoms at the 3-position and a primary carboxamide group at the 1-position [1]. Its topological polar surface area (TPSA) is 43.1 Ų, and it has a single hydrogen bond donor and three hydrogen bond acceptors [1]. The predicted XLogP3 is 0.3, and the predicted boiling point is 256.1±40.0 °C . Commercially, the compound is typically offered at 95-97% purity and is classified as a research-use-only (RUO) chemical .

Why 3,3-Difluorocyclobutane-1-carboxamide Cannot Be Substituted with Other Cyclobutane Carboxamides


In-class cyclobutane carboxamides cannot be freely interchanged due to the profound physicochemical and conformational effects imparted by the gem-difluoro group. The strong electron-withdrawing nature of the fluorine atoms at the 3-position dramatically alters the electronic environment, pKa of the amide proton, and the ring's puckering angle compared to non-fluorinated or mono-fluorinated analogs [1]. Furthermore, the difluoro group blocks a primary site for oxidative metabolism, which is a key liability for unsubstituted cyclobutane rings . These molecular-level differences translate directly into changes in target binding affinity, selectivity, and metabolic half-life in downstream applications, making simple structural analog substitution scientifically invalid [1]. The following evidence quantifies these critical differentiators.

3,3-Difluorocyclobutane-1-carboxamide (CAS 86770-82-3) Comparative Evidence: Quantified Differentiation for Scientific Selection


Lipophilicity (LogP) Differentiation: Carboxamide vs. Carboxylic Acid

The primary carboxamide of 3,3-difluorocyclobutane-1-carboxamide confers significantly lower lipophilicity compared to the corresponding carboxylic acid, 3,3-difluorocyclobutane-1-carboxylic acid. This is quantified by their predicted XLogP3 values .

Physicochemical Properties Medicinal Chemistry ADME

Acidity (pKa) Differentiation: Carboxamide vs. Carboxylic Acid

The carboxamide functional group is drastically less acidic than the carboxylic acid. The predicted pKa for the carboxamide proton is significantly higher, rendering it non-ionizable under physiological pH conditions, unlike the corresponding carboxylic acid [1].

Physicochemical Properties Medicinal Chemistry Amide Bond Stability

Potency in a Bioactive Scaffold: V2 Receptor Antagonism

In a patent-assigned series of vasopressin V2 receptor antagonists, a complex molecule incorporating the 3,3-difluorocyclobutane-1-carboxamide group as a terminal amide demonstrated high target potency [1]. This provides a quantitative benchmark for this building block's utility in a specific, high-value medicinal chemistry context.

GPCR Vasopressin Receptor Therapeutic Chemistry

Conformational Differentiation via Exit Vector Analysis

X-ray crystallographic data comparing the 3,3-difluorocyclobutane scaffold to its non-fluorinated counterpart reveals a significant difference in the spatial orientation of the amine group (used here as a proxy for the carboxamide). The gem-difluoro substitution alters the cyclobutane ring puckering angle, which in turn changes the 'exit vector' of the functional group [1].

Conformational Analysis Medicinal Chemistry Structure-Based Drug Design

Validated Application Scenarios for 3,3-Difluorocyclobutane-1-carboxamide (CAS 86770-82-3)


Medicinal Chemistry: Building Block for Optimizing ADME and Target Engagement

Procurement is justified when medicinal chemistry teams require a cyclobutane-containing amide to improve the ADME profile of a lead series. The 3,3-difluoro substitution is known to block metabolic soft spots and increase metabolic stability compared to non-fluorinated cyclobutanes [1]. The quantifiably lower LogP (0.3) relative to the carboxylic acid analog (0.9) makes this compound a more suitable choice for projects aiming to improve aqueous solubility or reduce non-specific binding, without introducing the negative charge of a carboxylic acid.

Structure-Based Drug Design: Modulating Vector Geometry and Conformation

In structure-based design campaigns, this compound serves as a specific tool to rigidify and orient the carboxamide pharmacophore. Comparative X-ray data demonstrate that the 3,3-difluorocyclobutane scaffold alters the ring puckering and exit vector of attached functional groups relative to non-fluorinated cyclobutanes [1]. This is a specific, geometrically defined intervention. This differentiates it from a generic alkyl amide or a non-fluorinated cyclobutane amide, which would present a different spatial orientation and conformational flexibility to the biological target.

High-Value Lead Optimization: GPCR Antagonist Programs

This building block is directly validated in the context of advanced GPCR drug discovery. Patent data (US11149023) shows that a complex molecule incorporating this exact carboxamide achieves an IC50 of 58.8 nM against the human Vasopressin V2 receptor [1]. This provides a specific, quantitative precedent for its use in generating potent lead compounds targeting this and related GPCRs. Selection is thus grounded in a concrete example of its successful application, reducing risk in lead optimization compared to using an untested analog.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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